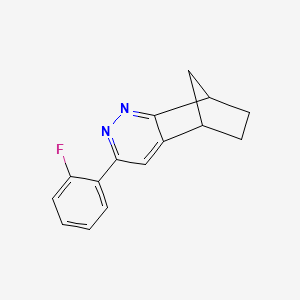
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a tetrahydro-methanocinnoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-(2-fluorophenyl)-propanols in the presence of a rhodium catalyst in nitromethane-acetone solution at elevated temperatures . This process yields the desired compound with high efficiency.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, which can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted aromatic derivatives, which can be further utilized in various applications .
Scientific Research Applications
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)propionic acid: Shares the fluorophenyl group but differs in the core structure.
1-(2-Fluorophenyl)pyrazoles: Contains a similar fluorophenyl group but with a pyrazole core.
Indole derivatives: Similar in terms of aromaticity and potential biological activities.
Uniqueness
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline stands out due to its tetrahydro-methanocinnoline core, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other fluorophenyl-containing compounds .
Properties
CAS No. |
918873-60-6 |
|---|---|
Molecular Formula |
C15H13FN2 |
Molecular Weight |
240.27 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C15H13FN2/c16-13-4-2-1-3-11(13)14-8-12-9-5-6-10(7-9)15(12)18-17-14/h1-4,8-10H,5-7H2 |
InChI Key |
YSQRYCXWFFRMQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=CC(=NN=C23)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
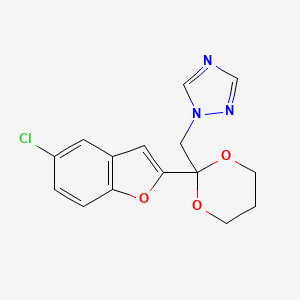
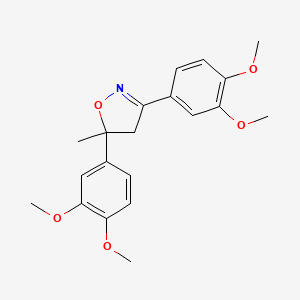
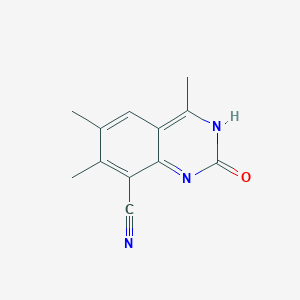

![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)

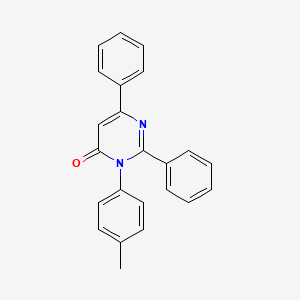
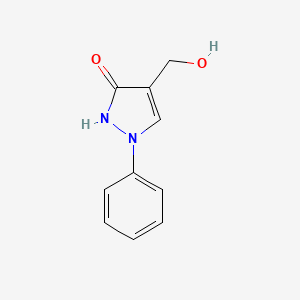
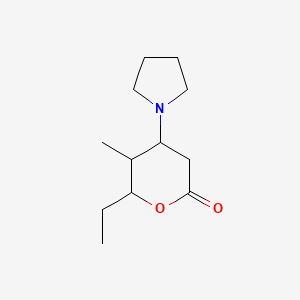
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
